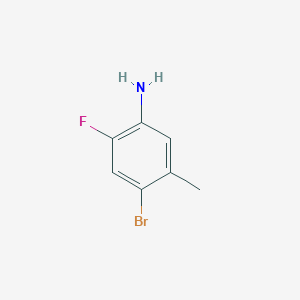

4-Bromo-2-fluoro-5-methylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluoro-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRIVALIHOZFTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426940 | |

| Record name | 4-Bromo-2-fluoro-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

418762-26-2 | |

| Record name | 4-Bromo-2-fluoro-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-Bromo-2-fluoro-5-methylaniline (CAS No. 52723-82-7): A Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-fluoro-5-methylaniline, a halogenated aniline derivative with significant potential as a building block in the synthesis of complex organic molecules. While detailed, peer-reviewed data on this specific isomer (CAS No. 52723-82-7) is emerging, this document consolidates available information on its properties and highlights its role within the broader context of substituted anilines in pharmaceutical and agrochemical research. By examining its structural features and the established applications of its isomers, we aim to provide a valuable resource for researchers looking to leverage this compound in their synthetic endeavors.

Introduction: The Strategic Importance of Halogenated Anilines

Halogenated anilines are a cornerstone of modern medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The introduction of halogen atoms, particularly fluorine and bromine, into an aniline scaffold can profoundly influence a molecule's physicochemical properties. Fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa, while bromine provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.

This compound, with its unique substitution pattern, presents a trifunctional scaffold with distinct reactive sites. The amino group can be readily derivatized, the bromine atom can participate in cross-coupling reactions, and the fluorine and methyl groups can influence the molecule's electronic properties and steric interactions. This guide will delve into the known characteristics of this compound and explore its potential applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 52723-82-7 | [1][2] |

| Molecular Formula | C₇H₇BrFN | [1] |

| Molecular Weight | 204.04 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| pKa | 2.73±0.10 (Predicted) | [1] |

Synthesis and Handling

Synthetic Considerations

A potential synthetic route, based on a general method for the preparation of bromoanilines, is outlined in the workflow below. This proposed pathway is illustrative and would require optimization for the specific substrate.

Caption: A proposed synthetic workflow for this compound.

It is crucial to note that the direct bromination of anilines can be challenging due to the high reactivity of the aromatic ring and the potential for over-bromination or oxidation. Protection of the amino group is often a necessary step to control the reaction and achieve the desired product.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with care in a well-ventilated laboratory, preferably within a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Statements:

-

May cause skin irritation.

-

May cause serious eye irritation.

-

May cause respiratory irritation.[1]

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Wear protective gloves/eye protection/face protection.

-

IF ON SKIN: Wash with plenty of water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed.[1]

Applications in Drug Discovery and Development

While specific examples of drug candidates synthesized from this compound are not yet prominent in the literature, its structural motifs are present in a wide range of biologically active molecules. The strategic placement of the bromo, fluoro, and methyl groups makes it an attractive starting material for generating libraries of compounds for high-throughput screening.

The true value of this compound lies in its potential for derivatization through various chemical reactions. The following workflow illustrates the key reactive sites and the types of transformations that can be envisioned.

Caption: Potential reaction pathways for the derivatization of this compound.

The ability to perform palladium-catalyzed cross-coupling reactions at the bromine position allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups. This is a powerful tool for exploring the structure-activity relationships (SAR) of a lead compound. The amino group provides a site for the formation of amides and sulfonamides, which are common functional groups in many approved drugs.

It is noteworthy that a close isomer, 5-Bromo-4-fluoro-2-methylaniline (CAS No. 627871-16-3), is a key intermediate in the synthesis of sirtuin 6 (SIRT6) activators.[3] SIRT6 is a lysine deacetylase that has emerged as a promising target for the treatment of cancer and other diseases. While this application is specific to the isomer, it highlights the potential of this class of compounds in the development of targeted therapies.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of any chemical compound used in research and development. The primary techniques for the characterization of this compound would include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

While a published, peer-reviewed spectroscopic dataset for this compound is not currently available, a predicted ¹H NMR spectrum can be generated based on established chemical shift principles. The spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons, with coupling patterns influenced by the fluorine and bromine substituents.

A Chinese patent (CN102993022A) provides spectroscopic data for the related compound, 4-bromo-2-fluoroaniline, which can serve as a useful reference.[4] For this compound, the reported ¹H NMR spectrum in CDCl₃ shows signals at δ 7.16 (dd, J=2Hz, J=10.4Hz, 1H), 7.06 (m, 1H), and 6.66 (t, d, J=0.8Hz, J=9.6Hz, 1H), with the amine protons appearing as a broad singlet at 3.69 ppm. The ¹³C NMR spectrum shows signals at δ 151.4, 133.8, 127.4, 118.7, 117.8, and 108.9 ppm. The ¹⁹F NMR shows a signal at -132.2 ppm. The mass spectrum shows the characteristic isotopic pattern for a monobrominated compound with peaks at m/z 188.96 (100%) and 190.96 (98%).[4]

Researchers working with this compound should perform their own comprehensive analytical characterization to confirm the structure and purity of their material.

Conclusion and Future Outlook

This compound is a promising, yet underexplored, building block for medicinal chemistry and materials science. Its trifunctional nature provides a wealth of opportunities for the synthesis of novel and complex molecules. While there is a current lack of detailed, publicly available data on its synthesis and specific applications, the established importance of halogenated anilines in drug discovery suggests that this compound holds significant potential.

As research in this area continues, it is anticipated that more information on the synthesis, reactivity, and applications of this compound will become available. This will undoubtedly pave the way for its use in the development of new and improved therapeutic agents and functional materials. Researchers are encouraged to explore the potential of this versatile building block in their own work, with the understanding that careful analytical characterization and reaction optimization will be key to its successful implementation.

References

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-fluoro-5-methylaniline

Abstract

4-Bromo-2-fluoro-5-methylaniline is a halogenated aromatic amine that serves as a highly versatile and valuable building block in modern organic synthesis. Its trifunctional nature, featuring bromine, fluorine, and amine moieties on a toluene scaffold, offers multiple reaction sites for constructing complex molecular architectures. This guide provides a comprehensive overview of its core physical properties, a representative synthetic protocol, and essential safety information, grounded in authoritative data to support its application in pharmaceutical, agrochemical, and materials science research.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all scientific work. This compound is a specific isomer with distinct properties.

-

IUPAC Name: this compound

-

Synonyms: 4-Bromo-2-fluoro-5-methylbenzenamine

The strategic placement of the substituents on the aniline ring dictates its reactivity. The amino group is a powerful ortho-, para-director, while the fluorine and bromine atoms provide sites for nucleophilic substitution and cross-coupling reactions, respectively.

Core Physicochemical Properties

The physical properties of a compound are critical for determining appropriate reaction conditions, purification methods, and storage protocols. The data presented below has been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Weight | 204.04 g/mol | [3][4][5] |

| Physical Form | Solid, powder/crystal | |

| Melting Point | 60-62 °C | [1][2] |

| Boiling Point | 245.3 ± 35.0 °C (Predicted) | [10] |

| Density | 1.6 ± 0.1 g/cm³ (Predicted) | |

| Flash Point | 92.6 ± 25.9 °C (Predicted) | |

| pKa | 1.95 ± 0.10 (Predicted) | [10] |

Note: Some properties, such as boiling point and density, are computationally predicted values as experimental data is not widely published. Researchers should verify these experimentally for high-precision applications.

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted anilines like this compound requires careful regiochemical control. A common and effective strategy is the direct electrophilic bromination of the corresponding aniline precursor.

Conceptual Synthesis Workflow

The most logical precursor for this molecule is 2-fluoro-5-methylaniline. The amino group (-NH₂) is a strong activating group and directs electrophiles to the ortho and para positions. In this case, the position para to the amine is the target for bromination.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Representative)

This protocol is adapted from general procedures for the regioselective bromination of anilines.[11][12]

-

Reaction Setup: To a two-necked flask equipped with a magnetic stirrer, add the starting material, 2-fluoro-5-methylaniline (1.0 equivalent). Dissolve it in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (CH₂Cl₂).

-

Reagent Addition: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) dissolved in the same solvent dropwise over 30 minutes.

-

Scientific Rationale: The use of NBS provides a source of electrophilic bromine (Br⁺) under milder conditions than elemental bromine, which can help prevent over-bromination and other side reactions. The dropwise addition at low temperature is crucial to control the exothermic nature of the reaction and enhance regioselectivity.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, quench it by adding water. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the final, high-purity this compound.[11]

Safety, Handling, and Storage

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from closely related halogenated anilines can be used to infer its hazard profile.[13][14][15][16][17]

GHS Hazard Statements (Anticipated)

-

H301/H302: Toxic or Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures & Handling

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[15][16]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[15][16]

-

Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[15][16][17]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from incompatible materials such as strong oxidizing agents.

Applications in Research and Development

This compound is not an end-product but a crucial intermediate. Its utility stems from the orthogonal reactivity of its functional groups:

-

Pharmaceutical Synthesis: It serves as a foundational scaffold for building Active Pharmaceutical Ingredients (APIs). The aniline group can be transformed into various functional groups or used in cyclization reactions, while the bromo-substituent is ideal for introducing molecular complexity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

-

Agrochemicals: Similar to its role in pharmaceuticals, it is used to develop novel pesticides and herbicides.[18] The incorporation of fluorine is a well-known strategy to enhance the metabolic stability and efficacy of bioactive molecules.

-

Materials Science: The unique electronic properties imparted by the halogen atoms make it a candidate for synthesizing specialty polymers and functional materials.

References

-

This compound - Benzene Compounds - Crysdot. (n.d.). Retrieved January 11, 2026, from [Link]

-

This compound. (n.d.). Retrieved January 11, 2026, from [Link]

-

Synthesis of 4-bromo-2-fluoroaniline - PrepChem.com. (n.d.). Retrieved January 11, 2026, from [Link]

-

This compound - MySkinRecipes. (n.d.). Retrieved January 11, 2026, from [Link]

-

2-Fluoro-5-methylaniline: A Crucial Intermediate in Chemical Synthesis. (2025, December 29). Retrieved January 11, 2026, from [Link]

- US Patent US5053542A - Catalytic bromination of 2-fluoroaniline. (n.d.).

-

2-Bromo-4-fluoro-5-methylaniline | C7H7BrFN | CID 20747452 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

-

4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

-

4-bromo-5-fluoro-2-methylaniline (C7H7BrFN) - PubChemLite. (n.d.). Retrieved January 11, 2026, from [Link]

- CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents. (n.d.).

-

418762-26-2 | this compound - Alachem Co., Ltd. (n.d.). Retrieved January 11, 2026, from [Link]

-

Safety Data Sheet - Angene Chemical. (2021, May 1). Retrieved January 11, 2026, from [Link]

-

This compound|418762-26-2-爱诗伦生物科技(上海)有限公司. (n.d.). Retrieved January 11, 2026, from [Link]

-

5-FLUORO-2-METHYLANILINE FOR SYNTHESIS | Catalog - NELS. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

- 1. This compound [chemdict.com]

- 2. This compound [myskinrecipes.com]

- 3. 418762-26-2 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 4. 418762-26-2 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 418762-26-2 [sigmaaldrich.com]

- 7. acelybio.com [acelybio.com]

- 8. 418762-26-2 this compound 4-溴-2-氟-5-甲基苯胺 -共赢化学 [win-winchemical.com]

- 9. This compound [m.chemicalbook.com]

- 10. 2-BROMO-5-FLUORO-4-METHYLANILINE CAS#: 202865-78-9 [chemicalbook.com]

- 11. 2-Bromo-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 12. prepchem.com [prepchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. angenechemical.com [angenechemical.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

- 18. Page loading... [guidechem.com]

4-Bromo-2-fluoro-5-methylaniline molecular weight

An In-depth Technical Guide to 4-Bromo-2-fluoro-5-methylaniline and Its Isomers: A Core Intermediate in Modern Synthesis

Introduction

In the landscape of fine chemicals and pharmaceutical development, halogenated anilines serve as indispensable building blocks for constructing complex molecular architectures. Among these, the class of bromofluoro-methylanilines stands out for its trifunctional nature, offering multiple reactive sites for diverse chemical transformations. This guide provides a comprehensive technical overview of the physicochemical properties, synthesis, and applications of these versatile compounds.

While the name this compound is specific, it belongs to a family of closely related and often co-researched isomers. Due to the significant role of these isomers in medicinal chemistry, particularly 5-Bromo-4-fluoro-2-methylaniline (CAS: 627871-16-3), this guide will use it as a primary exemplar to illustrate the profound utility of this chemical class. These compounds are crucial intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs), specialty organic compounds, and advanced materials.[1][2][3] Their value lies in the strategic placement of bromine, fluorine, and amine functionalities, which allows for selective and sequential reactions such as cross-coupling, nucleophilic aromatic substitution, and amination.[2][4]

Part 1: Physicochemical Properties and Characterization

The precise identity and purity of a chemical intermediate are paramount for reproducible and successful synthetic outcomes. The properties of bromofluoro-methylaniline isomers are well-defined, though variations exist between specific positional isomers.

Quantitative Data Summary

The following table summarizes the key physicochemical properties for this compound and its prominent isomer, 5-Bromo-4-fluoro-2-methylaniline.

| Property | This compound | 5-Bromo-4-fluoro-2-methylaniline | Data Source(s) |

| Molecular Weight | 204.04 g/mol | 204.04 g/mol | [1][5][6] |

| Molecular Formula | C₇H₇BrFN | C₇H₇BrFN | [1][5][7] |

| CAS Number | 418762-26-2 | 627871-16-3 | [1][5] |

| Appearance | Solid | Solid | [1] |

| Melting Point | Not widely reported | 86-90 °C | [8] |

| Boiling Point | Not widely reported | Not widely reported | |

| pKa (Predicted) | ~2.73 | ~2.73 | [1] |

| XLogP3 | 2.4 | 2.4 | [7] |

Expert Insight: The molecular weight for all isomers with the formula C₇H₇BrFN is identical (204.04 g/mol ).[1][5][7][9] Therefore, unambiguous identification relies on analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the substitution pattern on the aromatic ring, and mass spectrometry to verify the exact mass (202.97459 Da).[6][7] The distinct melting points also serve as a crucial differentiator between isomers.[8]

Part 2: Synthesis and Purification Protocols

The synthesis of halogenated anilines requires careful strategic planning to ensure regioselectivity and avoid unwanted side reactions. A common and effective industrial method involves the reduction of a corresponding nitroaromatic precursor.

Protocol: Synthesis of 5-Bromo-4-fluoro-2-methylaniline via Béchamp Reduction

This protocol describes the synthesis from 2-nitro-4-bromo-5-fluorotoluene, a method valued for its reliability and use of cost-effective reagents.

Causality and Experimental Choices:

-

Starting Material: Using a pre-functionalized nitro-aromatic compound ensures the final positions of the methyl, fluoro, and bromo groups are fixed, avoiding the complex purification challenges associated with direct halogenation of anilines.

-

Reducing Agent: The combination of iron powder and ammonium chloride in water constitutes a classic Béchamp reduction.[10] This system is advantageous because it is less hazardous and more economical than alternatives like catalytic hydrogenation, which carries risks of dehalogenation under certain conditions. The ammonium chloride acts as a mild acid source to facilitate the reaction.

Step-by-Step Methodology:

-

Reactor Setup: A mixture of iron powder (3 equivalents) and ammonium chloride (0.9 equivalents) in water is charged into a reaction vessel equipped with a mechanical stirrer and reflux condenser.[10]

-

Activation: The mixture is heated to reflux for approximately 30 minutes to activate the iron surface.[10]

-

Substrate Addition: A solution of 2-nitro-4-bromo-5-fluorotoluene (1 equivalent) in a suitable co-solvent (e.g., ethanol) is added portion-wise to the refluxing mixture.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Work-up: Upon completion, the hot mixture is filtered through a pad of celite to remove the iron sludge. The filter cake is washed with an organic solvent (e.g., ethyl acetate).

-

Extraction: The filtrate is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted multiple times with the same organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

Final Purification: The crude 5-Bromo-4-fluoro-2-methylaniline can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to achieve high purity (≥99%).

Synthesis Workflow Diagram

Caption: A typical workflow for the synthesis of 5-Bromo-4-fluoro-2-methylaniline.

Part 3: Core Applications in Drug Discovery

The true value of bromofluoro-methylaniline isomers is realized in their application as versatile intermediates in the synthesis of high-value molecules, particularly pharmaceuticals.[3][11]

The Trifunctional Synthon Advantage

-

Amine Group (-NH₂): Acts as a nucleophile or a base and is a common handle for forming amides, sulfonamides, or for use in condensation reactions.

-

Bromine Atom (-Br): An excellent leaving group for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), enabling the formation of carbon-carbon and carbon-heteroatom bonds.

-

Fluorine Atom (-F): Can participate in nucleophilic aromatic substitution (SₙAr) reactions, particularly when activated by an ortho- or para-directing group. Furthermore, the incorporation of fluorine into a drug candidate can significantly enhance its metabolic stability, binding affinity, and lipophilicity.[12]

Case Study: Synthesis of Sirtuin 6 (SIRT6) Activators

A prominent application of 5-Bromo-4-fluoro-2-methylaniline is in the synthesis of MDL compounds, which are potent activators of Sirtuin 6 (SIRT6). SIRT6 is a lysine deacetylase that functions as a tumor suppressor, making it a high-value target in oncology research.[4] MDL compounds have been shown to enhance the deacetylase activity of SIRT6 by binding to an allosteric site.[4]

In the synthesis of these activators, 5-Bromo-4-fluoro-2-methylaniline serves as a foundational scaffold onto which other functionalities are built, leveraging the reactivity of its amine and bromo groups.

Logical Pathway from Building Block to Biological Target

Caption: The role of 5-Bromo-4-fluoro-2-methylaniline in the development of SIRT6 activators.

Part 4: Safety, Handling, and Storage

Proper handling of halogenated anilines is critical to ensure laboratory safety. These compounds are classified as hazardous and require stringent safety protocols.

GHS Hazard Information

| Category | Information | Data Source(s) |

| Pictogram(s) | GHS07 (Exclamation Mark) | [9] |

| Signal Word | Warning | [7][9] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [7][9][13] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][9][14] |

Note: Some isomers may have higher toxicity classifications, such as "Harmful if swallowed" (H302) or "Toxic if swallowed" (H301).[13] Always consult the specific Safety Data Sheet (SDS) for the exact CAS number being used.

Handling and Storage Recommendations

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7][13]

-

Personal Protective Equipment (PPE): Standard PPE includes safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][13] For weighing or operations that generate dust, a dust mask (e.g., N95) is recommended.

-

Safe Handling: Avoid contact with skin, eyes, and clothing.[7][14] Wash hands thoroughly after handling.[7][14] Keep away from incompatible materials such as strong oxidizing agents.[14]

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][14] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) in a dark place is recommended.[9]

Conclusion

This compound and its isomers are more than just chemical reagents; they are enabling tools for innovation in drug discovery and materials science. Their well-defined physicochemical properties, established synthetic routes, and versatile reactivity make them core intermediates for researchers and drug development professionals. The ability to leverage their trifunctional nature to build complex molecules, as exemplified by the synthesis of SIRT6 activators, underscores their critical importance in the development of next-generation therapeutics. Adherence to strict safety protocols is essential to harnessing the full potential of these powerful chemical building blocks.

References

-

Amerigo Scientific. (n.d.). 5-Bromo-4-fluoro-2-methylaniline (97%). Retrieved from [Link]

-

LookChem. (n.d.). 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. Retrieved from [Link]

-

Angene Chemical. (2021). Safety Data Sheet: 5-Bromo-2-fluoro-4-methylaniline. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-fluoro-5-methylaniline. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). From Lab Bench to Life-Saving Drugs: The Pharmaceutical Journey of 4-Bromo-2,5-difluoroaniline. Retrieved from [Link]

-

Autech Industry Co.,Limited. (n.d.). 5-Bromo-4-fluoro-2-methylaniline: Your Reliable Source for High-Purity Organic Synthesis Intermediates. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-2-methylaniline in Modern Pharmaceutical Synthesis. Retrieved from [Link]

- Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.

Sources

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. ossila.com [ossila.com]

- 5. 5-Bromo-4-fluoro-2-methylaniline (97%) - Amerigo Scientific [amerigoscientific.com]

- 6. 2-Bromo-4-fluoro-5-methylaniline | C7H7BrFN | CID 20747452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3|ZaiQi Bio-Tech [chemzq.com]

- 9. 52723-82-7|4-Bromo-5-fluoro-2-methylaniline|BLD Pharm [bldpharm.com]

- 10. 5-BROMO-4-FLUORO-2-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. angenechemical.com [angenechemical.com]

- 14. fishersci.com [fishersci.com]

Whitepaper: The Melting Point of 4-Bromo-2-fluoro-5-methylaniline as a Critical Quality Attribute in Pharmaceutical Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

4-Bromo-2-fluoro-5-methylaniline is a halogenated aniline derivative that serves as a crucial building block in the synthesis of complex molecules within the pharmaceutical and agrochemical sectors.[1][2] As with any starting material or intermediate destined for use in drug development, rigorous characterization of its physicochemical properties is paramount. Among these, the melting point stands out as a fundamental, yet profoundly informative, parameter. It serves not only as a primary indicator of identity but also as a sensitive gauge of purity.[3][4] This guide provides a comprehensive analysis of the melting point of this compound, detailing scientifically grounded protocols for its accurate determination, the interpretation of results, and its broader implications in the context of pharmaceutical quality control and drug discovery.

Physicochemical Profile of this compound

A precise understanding of a compound's physical and chemical properties is the foundation of its application in synthesis and development.

| Property | Value |

| CAS Number | 939413-98-6 (for this compound) |

| Molecular Formula | C₇H₇BrFN |

| Molecular Weight | 204.04 g/mol |

| Appearance | Solid (form may vary) |

| Reported Melting Point | Varies by source and purity; see discussion below. |

It is critical to note that while the target compound is this compound, commercial suppliers often provide data for various isomers, which can lead to confusion. For instance, the closely related isomer 5-Bromo-4-fluoro-2-methylaniline (CAS 627871-16-3) is reported to have a melting point in the range of 86-90 °C.[5] Another isomer, 4-Bromo-5-fluoro-2-methylaniline (CAS 52723-82-7), has a reported melting point of 77-80°C.[6] This variability among isomers and the typical presentation of a range for the melting point highlights a crucial concept: the melting point is intrinsically linked to the substance's purity.

The Scientific Significance of Melting Point in Drug Development

The transition from a solid to a liquid is a sharp, well-defined event for a pure crystalline substance.[3] This physical constant is therefore a powerful tool for several reasons:

-

Purity Assessment: The presence of even minor impurities will disrupt the crystal lattice, typically causing a depression of the melting point and a broadening of the melting range.[7][8] A narrow melting range (typically 0.5-1 °C) is a strong indicator of high purity.[7]

-

Compound Identity and Characterization: In synthetic chemistry, comparing the experimentally determined melting point of a newly synthesized compound to a known literature value is a standard method for identity confirmation.[3]

-

Quality Control: For active pharmaceutical ingredients (APIs), the melting point is a key specification for ensuring batch-to-batch consistency and adherence to quality standards outlined in pharmacopeias.[3][7]

-

Predictor of Physicochemical Behavior: The melting point is related to the strength of the intermolecular forces in the crystal lattice. This property can influence other critical parameters, such as solubility and bioavailability, making it a valuable data point in early drug discovery for predicting a compound's "drug-like" potential.[9][10][11] In general, lower melting compounds are often more likely to be well absorbed than those with very high melting points.[9][10]

Methodologies for Accurate Determination

A reliable melting point determination is not a standalone measurement; it is the culmination of a logical workflow that begins with ensuring the integrity of the sample itself.

Prerequisite: Purity Verification

Before any thermal analysis, the purity of the this compound sample must be confirmed using orthogonal analytical techniques. This is a self-validating step; without it, the melting point data lacks context. Management of a compound's impurity profile is an essential part of the manufacturing process.[12]

Common Purity Assessment Techniques:

-

High-Performance Liquid Chromatography (HPLC): The workhorse of pharmaceutical analysis, used to separate and quantify impurities.[12][13]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the mass identification capabilities of MS to identify the molecular weights of impurities.[13]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the identity of the molecule by comparing its infrared absorption spectrum to that of a reference standard.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and can be used to detect and quantify structurally similar impurities.

Standard Protocol: Capillary Melting Point Determination

The capillary method is the most widely used technique and is recognized by major pharmacopeias, including the United States Pharmacopeia (USP).[4][14]

Step-by-Step Protocol:

-

Sample Preparation:

-

Causality: The sample must be completely dry. Residual solvent can act as an impurity, depressing the melting point. Use a vacuum desiccator for thorough drying.[14]

-

Causality: The dried sample must be finely and homogeneously powdered to ensure uniform packing and efficient heat transfer within the capillary.[4]

-

-

Capillary Loading:

-

Causality: Pack the powdered sample into a thin-walled capillary tube to a height of 2-3 mm.[15] Over-packing can lead to a larger thermal gradient across the sample, resulting in a broader melting range.

-

-

Instrument Setup & Measurement:

-

Causality: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Causality: Set a start temperature approximately 5-10 °C below the expected melting point and heat rapidly to this temperature.[15] This saves time without sacrificing accuracy near the melting point.

-

Causality: Once the start temperature is reached, reduce the heating rate to a constant 1-2 °C per minute.[4][14][15] A slow ramp rate is critical to allow the system to remain in thermal equilibrium, ensuring the temperature of the heating block accurately reflects the temperature of the sample.

-

-

Observation and Recording:

-

Causality: Record the temperature range from the "onset point" (the temperature at which the first signs of liquid are observed or the substance begins to collapse) to the "clear point" (the temperature at which the sample is completely liquid).[4][14] This range provides more information than a single temperature value.

-

Advanced Method: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more quantitative measure of the melting process, yielding not only the melting point (typically taken as the peak of the endothermic transition) but also the heat of fusion (ΔHfus). DSC is highly sensitive for detecting polymorphism, a phenomenon where a compound can exist in multiple crystalline forms with different melting points.[3]

Interpreting the Results

The output of a melting point experiment must be critically evaluated.

-

A Sharp, Narrow Range: If the determined melting range for this compound is narrow (e.g., 1-2 °C) and matches the value obtained from a certified reference standard analyzed on the same instrument, it provides strong evidence of both high purity and correct identity.

-

A Broad, Depressed Range: If the melting range is wide and lower than the reference value, it is a clear indication of the presence of impurities.[3] The sample requires further purification.

-

Instrument Calibration: It is imperative that melting point apparatus be regularly calibrated using certified reference standards with well-defined melting points.[14] This ensures the trustworthiness and accuracy of the temperature readings.

Conclusion

The melting point of this compound is far more than a simple physical constant. For researchers, scientists, and drug development professionals, it is a critical quality attribute that provides invaluable insight into the purity, identity, and consistency of the material. A rigorously executed melting point determination, underpinned by prior purity verification and conducted according to established pharmacopeial standards, is a cornerstone of quality control. It ensures the integrity of starting materials, validates synthetic outcomes, and ultimately contributes to the safety and efficacy of the final pharmaceutical product.

References

-

NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Available at: [Link]

-

Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Available at: [Link]

-

ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Available at: [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Available at: [Link]

-

Pharma's Almanac. (2020). Impurity Identification in Small-Molecule APIs. Available at: [Link]

-

ResearchGate. (2015). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. Available at: [Link]

-

Ran, Y., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. International Journal of Pharmaceutics, 373(1-2), 24-40. Available at: [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Available at: [Link]

-

Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Available at: [Link]

-

Medistri SA. (2023). Small Molecule Identification and Purity Testing. Available at: [Link]

-

ResearchGate. (2009). An interesting relationship between drug absorption and melting point. Available at: [Link]

-

FLUKE. (n.d.). Why Is Melting Point Crucial in Large Labs and Research Facilities?. Available at: [Link]

-

Wang, J., et al. (2016). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. Chemistry & Biology Interface, 6(4), 215–231. Available at: [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Available at: [Link]

-

ZaiQi Bio-Tech. (n.d.). 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoroaniline. Available at: [Link]

- Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.

Sources

- 1. Page loading... [guidechem.com]

- 2. ossila.com [ossila.com]

- 3. nano-lab.com.tr [nano-lab.com.tr]

- 4. resolvemass.ca [resolvemass.ca]

- 5. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3|ZaiQi Bio-Tech [chemzq.com]

- 6. 4-Bromo-5-fluoro-2-methylaniline manufacturers and suppliers in india [chemicalbook.com]

- 7. Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM [fluke.com.mm]

- 8. westlab.com [westlab.com]

- 9. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmasalmanac.com [pharmasalmanac.com]

- 13. pacificbiolabs.com [pacificbiolabs.com]

- 14. thinksrs.com [thinksrs.com]

- 15. mt.com [mt.com]

An In-Depth Technical Guide to the Solubility of 4-Bromo-2-fluoro-5-methylaniline for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of 4-Bromo-2-fluoro-5-methylaniline, a key intermediate in modern pharmaceutical and chemical synthesis. Recognizing the current absence of publicly available, quantitative solubility data for this specific compound, this document shifts focus from presenting pre-existing data to equipping researchers with the foundational knowledge and detailed experimental protocols necessary to determine its solubility profile accurately. This approach ensures scientific integrity and empowers researchers to generate reliable data tailored to their specific applications.

Introduction: The Significance of this compound

This compound (CAS No. 52723-82-7) is a halogenated aniline derivative that serves as a versatile building block in organic synthesis.[1] Its structural features, including the bromine and fluorine atoms, and the methyl and amino groups on the benzene ring, offer multiple reactive sites for constructing complex molecules.[1] These characteristics make it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals.[1]

Understanding the solubility of this compound is critical in the early stages of drug discovery and process development.[2] Poor solubility can lead to challenges in reaction kinetics, purification, and formulation, potentially causing unpredictable results and increased development costs.[2] Therefore, a thorough characterization of its solubility in various solvents is a prerequisite for its effective utilization.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 5-Bromo-4-fluoro-2-methylaniline |

| CAS Number | 52723-82-7 | 627871-16-3 |

| Molecular Formula | C₇H₇BrFN | C₇H₇BrFN |

| Molecular Weight | 204.04 g/mol [1] | 204.04 g/mol [3] |

| Appearance | Solid[1] | Solid[4] |

| Melting Point | 77-80°C[5] | 86-90°C[3] |

| Predicted XlogP | 2.4 | 2.4 |

Note: Data for isomers are provided for comparative purposes, as they can offer insights into the expected properties of the target compound.

Theoretical Considerations: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of organic compounds. This rule suggests that substances with similar polarities are more likely to be soluble in one another.

This compound possesses both polar and non-polar characteristics:

-

Polar features : The amino (-NH₂) and fluoro (-F) groups can participate in hydrogen bonding and dipole-dipole interactions, contributing to its solubility in polar solvents.

-

Non-polar features : The benzene ring and the methyl (-CH₃) group are hydrophobic, favoring solubility in non-polar organic solvents.

-

Halogen influence : The bromine (-Br) atom adds to the molecular weight and polarizability, which can influence van der Waals interactions.

Based on this structure, it is anticipated that this compound will exhibit limited solubility in water and higher solubility in organic solvents of intermediate polarity, such as alcohols, and may also dissolve in non-polar solvents to some extent.

Experimental Determination of Thermodynamic Solubility

Due to the lack of published data, a robust experimental approach is necessary. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility.[6][7] This method measures the concentration of a compound in a saturated solution, where the dissolved solute is in equilibrium with an excess of the undissolved solid.[6]

The following protocol provides a detailed, self-validating workflow for determining the solubility of this compound.

Experimental Workflow Diagram

Caption: Thermodynamic Solubility Determination Workflow.

Detailed Step-by-Step Protocol

Materials:

-

This compound (solid, high purity)

-

Selected solvents (e.g., deionized water, ethanol, methanol, acetone, acetonitrile, dichloromethane, hexane)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance

-

Calibrated pipettes

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

HPLC system with a UV detector

-

Volumetric flasks for standard preparation

Procedure:

-

Preparation of the Slurry:

-

Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that equilibrium is reached with the solid phase present.[6] A general guideline is to add enough solid so that it remains visible after the equilibration period.

-

Record the exact mass of the compound added.

-

Pipette a precise volume of the chosen solvent into the vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

-

Allow the mixture to equilibrate for a sufficient time, typically 24 to 48 hours.[2] This duration is critical to ensure that a true thermodynamic equilibrium is achieved. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved compound has reached a plateau.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand at the same temperature to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[2]

-

Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.[2] This step is critical to prevent any solid particles from entering the analytical sample, which would lead to an overestimation of solubility.

-

-

Quantification by HPLC-UV:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile).

-

From the stock solution, prepare a series of calibration standards by serial dilution.

-

Dilute the filtered sample from step 3 with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Analyze the standards and the diluted sample by HPLC-UV.

-

Exemplary HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) is a robust technique for the separation and quantification of aniline derivatives.[8]

Table 2: Hypothetical HPLC-UV Conditions

| Parameter | Condition | Rationale |

| Column | C18 reversed-phase, 250 x 4.6 mm, 5 µm | C18 columns are standard for separating moderately non-polar compounds like halogenated anilines. |

| Mobile Phase | Isocratic: 60:40 Acetonitrile:Water | A common mobile phase for aniline derivatives, adjustable based on retention time. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate providing good separation efficiency. |

| Injection Volume | 10 µL | A standard volume for analytical HPLC. |

| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |

| UV Detection | 240 nm | Aniline derivatives typically have strong UV absorbance in this region. A full UV scan should be performed initially to determine the wavelength of maximum absorbance (λmax). |

Data Analysis and Calculation

-

Calibration Curve: Plot the peak area from the HPLC analysis of the calibration standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.

-

Sample Concentration: Use the peak area of the diluted sample and the regression equation to calculate its concentration.

-

Solubility Calculation: Account for the dilution factor to determine the original concentration of the saturated solution.

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Visualization of the Analytical Process

The following diagram illustrates the logical flow from sample preparation to final quantification in the analytical phase.

Caption: HPLC Quantification Workflow.

Conclusion and Future Outlook

References

- Evotec. (n.d.). Thermodynamic Solubility Assay.

-

Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from a relevant source.[2]

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from a relevant source.[7]

-

Aaronchem. (n.d.). 4-Bromo-5-fluoro-2-methylaniline. Retrieved from a relevant source.[1]

-

Ossila. (n.d.). 5-Bromo-4-fluoro-2-methylaniline. Retrieved from a relevant source.[4]

-

ZaiQi Bio-Tech. (n.d.). 5-BROMO-4-FLUORO-2-METHYLANILINE. Retrieved from a relevant source.[3]

-

ECHEMI. (n.d.). Buy 4-BROMO-5-FLUORO-2-METHYLANILINE from Chongqing Chemdad. Retrieved from a relevant source.[5]

- PubChemLite. (n.d.). 4-bromo-5-fluoro-2-methylaniline (C7H7BrFN).

Sources

- 1. 52723-82-7 | MFCD04973753 | 4-Bromo-5-fluoro-2-methylaniline [aaronchem.com]

- 2. enamine.net [enamine.net]

- 3. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3|ZaiQi Bio-Tech [chemzq.com]

- 4. ossila.com [ossila.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. evotec.com [evotec.com]

- 8. PubChemLite - 4-bromo-5-fluoro-2-methylaniline (C7H7BrFN) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Spectral Properties of 4-Bromo-2-fluoro-5-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluoro-5-methylaniline is a substituted aromatic amine with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern—a bromine atom, a fluorine atom, a methyl group, and an amino group on a benzene ring—offers multiple reaction sites and modulates its physicochemical properties. Understanding the spectral characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This guide provides an in-depth analysis of the predicted spectral properties of this compound, grounded in fundamental spectroscopic principles and data from analogous compounds. While experimental data for this specific molecule is not widely published, this document serves as a robust predictive reference for researchers working with this and related compounds.

Molecular Structure and Key Features

The structure of this compound dictates its spectral behavior. The electron-donating amino (-NH₂) and methyl (-CH₃) groups, and the electron-withdrawing but ortho-para directing halogen substituents (-Br, -F) create a complex electronic environment, influencing the chemical shifts in NMR, vibrational modes in IR, and fragmentation patterns in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are based on the principle of substituent additivity, where the chemical shift of a proton or carbon on a benzene ring can be estimated by considering the effects of each substituent.[1][2]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons.

-

Aromatic Region: The two aromatic protons are in different chemical environments and will appear as distinct signals. Their chemical shifts are influenced by the electronic effects of the surrounding substituents. The proton at C6 (ortho to the amino group and meta to the bromine) is expected to be the most upfield, while the proton at C3 (ortho to the fluorine and meta to the amino group) will be further downfield. The fluorine atom will cause splitting (coupling) of the signal for the adjacent proton at C3.

-

Amine Protons (-NH₂): The two amine protons will likely appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

-

Methyl Protons (-CH₃): The three methyl protons will appear as a sharp singlet, as there are no adjacent protons to cause splitting.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~ 7.0 - 7.3 | Doublet | J(H-F) ≈ 8-10 |

| H-6 | ~ 6.7 - 6.9 | Singlet | - |

| -NH₂ | ~ 3.5 - 4.5 | Broad Singlet | - |

| -CH₃ | ~ 2.1 - 2.3 | Singlet | - |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are predicted based on substituent effects on the benzene ring.[3] The carbon attached to the fluorine atom will exhibit a large C-F coupling constant.

| Carbon | Predicted Chemical Shift (δ, ppm) | Key Influences |

| C-1 (-NH₂) | ~ 140 - 145 | Attached to electron-donating NH₂ |

| C-2 (-F) | ~ 150 - 155 (d, ¹J(C-F) ≈ 240-250 Hz) | Attached to electronegative F |

| C-3 | ~ 115 - 120 (d, ²J(C-F) ≈ 20-25 Hz) | Ortho to F |

| C-4 (-Br) | ~ 110 - 115 | Attached to Br |

| C-5 (-CH₃) | ~ 130 - 135 | Attached to CH₃ |

| C-6 | ~ 118 - 122 (d, ³J(C-F) ≈ 5-10 Hz) | Meta to F |

| -CH₃ | ~ 15 - 20 | Aliphatic carbon |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for the -NH₂ protons.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. A longer acquisition time or a higher sample concentration may be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The predicted IR spectrum of this compound is based on characteristic group frequencies.[4][5]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Functional Group |

| 3400 - 3500 | N-H asymmetric stretch | Medium | Primary Amine (-NH₂) |

| 3300 - 3400 | N-H symmetric stretch | Medium | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H stretch | Medium-Weak | Aromatic |

| 2850 - 2960 | C-H stretch | Medium-Weak | Methyl (-CH₃) |

| 1600 - 1650 | N-H bend (scissoring) | Strong | Primary Amine (-NH₂) |

| 1500 - 1600 | C=C stretch | Medium | Aromatic Ring |

| 1250 - 1350 | C-N stretch | Strong | Aromatic Amine |

| 1200 - 1250 | C-F stretch | Strong | Aryl Fluoride |

| 1000 - 1100 | C-Br stretch | Medium | Aryl Bromide |

| 800 - 900 | C-H out-of-plane bend | Strong | Substituted Aromatic |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (for KBr) or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak. Due to the presence of bromine, there will be two peaks of nearly equal intensity, M⁺ and (M+2)⁺, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). For C₇H₇⁷⁹BrFN, the molecular weight is 202.97 g/mol , and for C₇H₇⁸¹BrFN, it is 204.97 g/mol .

-

Fragmentation Pattern: The molecular ion can undergo fragmentation, leading to characteristic daughter ions. Common fragmentation pathways for substituted anilines include the loss of small neutral molecules or radicals.[6][7]

-

Loss of H: A peak at M-1 may be observed due to the loss of a hydrogen atom.

-

Loss of CH₃: A peak at M-15 corresponding to the loss of the methyl radical is likely.

-

Loss of Br: A significant peak at M-79/M-81, corresponding to the loss of the bromine radical, is expected.

-

Loss of HCN: A common fragmentation for anilines is the loss of hydrogen cyanide (27 Da) from the ring.

-

| m/z | Predicted Fragment | Significance |

| 203/205 | [C₇H₇BrFN]⁺ | Molecular ion peak (isotopic pattern) |

| 188/190 | [C₆H₄BrFN]⁺ | Loss of -CH₃ |

| 124 | [C₇H₇FN]⁺ | Loss of -Br |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for generating fragments and is suitable for this type of molecule.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Substituted anilines typically exhibit characteristic absorption bands in the UV region.

Predicted UV-Vis Spectrum

Aniline itself shows two absorption bands: a primary band around 230 nm (π → π* transition) and a secondary band around 280 nm (n → π* transition). The substituents on the benzene ring will cause a shift in these absorption maxima (a bathochromic or hypsochromic shift). The presence of the auxochromic -NH₂ and -CH₃ groups and the chromophoric -Br and -F groups is expected to result in a bathochromic (red) shift of these bands compared to unsubstituted aniline.[8]

-

Predicted λ_max:

-

~ 240 - 250 nm

-

~ 290 - 300 nm

-

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the spectrum over a range of approximately 200 to 400 nm. A baseline spectrum of the pure solvent should be recorded and subtracted from the sample spectrum.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral properties of this compound. By applying fundamental principles of spectroscopy and leveraging data from related compounds, we have established a robust framework for the identification and characterization of this molecule. The detailed protocols and predicted data tables serve as a valuable resource for researchers in drug discovery and materials science, enabling them to confidently work with this important chemical intermediate. The provided workflows and visualizations aim to enhance the practical application of these spectroscopic techniques in a laboratory setting.

References

-

Stenutz, R. NMR chemical shift prediction of benzenes. [Online]. Available: [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Online]. Available: [Link]

- Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry.

- The use of chemical shift calculations in the conformational analysis of substituted benzenes. Magnetic Resonance in Chemistry.

- Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Modgraph.

-

IR Chart. [Online]. Available: [Link]

- UV-vis spectra of (a) poly-o-bromoaniline (b) polyaniline (c)...

- 4-BROMO-5-FLUORO-2-METHYLANILINE 52723-82-7 wiki. Guidechem.

- IR Spectrum Table & Chart. WordPress.com.

- IR Spectrum | Table of IR Spectroscopy Values. ChemTalk.

- Spectroscopic Studies and other Novel Studies of 4 Bromo 4l Chloro Benzylidene Aniline (BCBA) Crystal.

- IR Spectrum Frequency Table. Scribd.

- IR Tables, UCSC. CDN.

- Synthesis of 4-bromo-2-fluoroaniline. PrepChem.com.

- 4-BROMO-2-METHYLANILINE(583-75-5) 1H NMR spectrum. ChemicalBook.

- 4-BROMO-2-METHYLANILINE(583-75-5) IR Spectrum. ChemicalBook.

- 4-BROMO-2-METHYLANILINE(583-75-5) 13C NMR spectrum. ChemicalBook.

- Predict 13C carbon NMR spectra. NMRDB.org.

- 52723-82-7|4-Bromo-5-fluoro-2-methylaniline|BLD Pharm. BLD Pharm.

- Mass chart Fragment

- mass spectra - fragmentation p

- Mass Spectrometry - Fragmentation P

- Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. PMC - NIH.

- Can anyone help me to tell me any online website to check 13C NMR prediction...?

- Predict 1H proton NMR spectra. NMRDB.org.

- 5-BROMO-4-FLUORO-2-METHYLANILINE synthesis. ChemicalBook.

- 5-Bromo-2-fluoro-4-methylaniline. Sigma-Aldrich.

- predicting likely fragments in a mass spectrum. YouTube.

- Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.

- 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. ZaiQi Bio-Tech.

- Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes as Versatile Sensors of Multiple Cations with Logic Formulation and Efficient DNA/HSA-Binding Efficacy: Combined Experimental and Theoretical Approach. PMC - PubMed Central.

- IR spectra prediction. Cheminfo.org.

- Mass spectra of aniline with different ionization methods.

- SYNTHESIS OF POLY ORTHO BROMO ANILINE AND STUDY ITS APPLIC

-

Interpretation of mass spectra. [Online]. Available: [Link]

Sources

- 1. NMR chemical shift prediction of benzenes [stenutz.eu]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 3dprintinglife.wordpress.com [3dprintinglife.wordpress.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

Synthesis of 4-Bromo-2-fluoro-5-methylaniline: A Technical Guide for Chemical Researchers

Introduction

4-Bromo-2-fluoro-5-methylaniline is a key halogenated aniline derivative that serves as a versatile building block in the synthesis of complex organic molecules. Its trifunctional nature, featuring bromine, fluorine, and amino substituents on a toluene scaffold, provides multiple reaction sites for constructing novel compounds. This guide offers an in-depth exploration of the synthetic pathways to this compound, designed for researchers and professionals in drug discovery and development. The methodologies presented are grounded in established chemical principles, emphasizing strategic considerations for achieving high yield and purity.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic routes, primarily revolving around the sequential introduction of the desired functional groups onto an aromatic ring. The selection of a specific pathway is often dictated by the availability of starting materials, desired purity levels, and scalability. The two most prevalent strategies are:

-

Electrophilic Bromination of a Precursor Aniline: This approach leverages the directing effects of the existing substituents on the aniline ring to guide the incoming electrophile (bromine) to the desired position.

-

Functional Group Interconversion from a Substituted Toluene: This strategy involves the initial preparation of a suitably substituted toluene derivative, followed by the transformation of one of the functional groups (e.g., a nitro group) into the aniline.

This guide will focus on the first approach, which is a common and well-documented method for the preparation of halogenated anilines.

Detailed Synthetic Pathway: Electrophilic Bromination of 2-Fluoro-5-methylaniline

The most direct and widely employed route to this compound involves the electrophilic bromination of 2-fluoro-5-methylaniline. This pathway can be broken down into three key stages:

-

Synthesis of the Starting Material: Preparation of 2-fluoro-5-methylaniline.

-

Protection of the Amine Group: N-acetylation to control the regioselectivity of bromination and prevent unwanted side reactions.

-

Electrophilic Bromination and Deprotection: Introduction of the bromine atom followed by hydrolysis of the protecting group to yield the final product.

The overall synthetic scheme is depicted below:

Figure 1: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 2-Fluoro-5-methylaniline

The precursor, 2-fluoro-5-methylaniline, is not always commercially available in large quantities and may need to be synthesized. A common method is the reduction of 4-fluoro-1-methyl-2-nitrobenzene.

Reaction: Reduction of a nitro group. Reagents: Iron powder and hydrochloric acid in ethanol/water.[1] Rationale: This is a classic and cost-effective method for the reduction of aromatic nitro compounds. The reaction proceeds via a series of single-electron transfers from the iron metal, with the acid serving to protonate the intermediates.

Experimental Protocol:

-

To a solution of 4-fluoro-1-methyl-2-nitrobenzene in ethanol, add iron powder.

-

Add a catalytic amount of concentrated hydrochloric acid at 0 °C.

-

Heat the reaction mixture to reflux for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through celite to remove the iron salts.

-

The filtrate is basified with a sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify by column chromatography to yield 2-fluoro-5-methylaniline as a light brown solid.[1]

Stage 2: N-Acetylation of 2-Fluoro-5-methylaniline

The amino group of anilines is highly activating and ortho-, para-directing. Direct bromination of 2-fluoro-5-methylaniline can lead to multiple bromination products and potential oxidation. To circumvent this, the amino group is temporarily protected as an acetamide.[2][3]

Reaction: N-acetylation.[3][4] Reagents: Acetic anhydride or acetyl chloride.[3][4] Rationale: The acetyl group reduces the activating effect of the amino group and provides steric hindrance, which helps to direct the incoming electrophile to the desired position. This protection is readily reversible under acidic or basic conditions.[5]

Experimental Protocol:

-

Dissolve 2-fluoro-5-methylaniline in a suitable solvent (e.g., glacial acetic acid).

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for a few hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid by filtration, wash with water until neutral, and dry to obtain N-(2-fluoro-5-methylphenyl)acetamide.

Stage 3: Bromination and Deprotection

The protected aniline is then subjected to electrophilic bromination. The acetamido group directs the incoming bromine to the para position.

Reaction: Electrophilic aromatic substitution (Bromination). Reagents: N-Bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane.[6][7][8] Rationale: NBS is a convenient and safer alternative to liquid bromine for bromination reactions.[6][7][8] The existing substituents (fluoro, methyl, and acetamido groups) direct the bromination to the desired position 4.

Experimental Protocol (Bromination):

-

Dissolve N-(2-fluoro-5-methylphenyl)acetamide in DMF.

-

Slowly add N-bromosuccinimide to the solution at room temperature.

-

Stir the reaction mixture for several hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude N-(4-bromo-2-fluoro-5-methylphenyl)acetamide.

Reaction: Hydrolysis of the acetamide. Reagents: Aqueous hydrochloric acid.[5] Rationale: The acetamide protecting group is readily cleaved under acidic conditions to regenerate the free aniline.

Experimental Protocol (Deprotection):

-

Reflux the crude N-(4-bromo-2-fluoro-5-methylphenyl)acetamide with a mixture of concentrated hydrochloric acid and ethanol.[5]

-

After several hours, cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) until the solution is alkaline.[5]

-

The product will precipitate out of the solution.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₇H₇BrFN |

| Molecular Weight | 204.04 g/mol |

| CAS Number | 52723-82-7 |

| Appearance | White to off-white solid |

| Melting Point | Not consistently reported, may vary with purity |

| pKa | 2.73 ± 0.10 (Predicted)[9] |

Safety Considerations

Halogenated anilines should be handled with care as they can be toxic and irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The strategy involving the protection of the amino group followed by electrophilic bromination and deprotection is a reliable and well-established method. This guide provides a comprehensive overview of this synthetic pathway, offering valuable insights for researchers engaged in the synthesis of complex organic molecules for pharmaceutical and agrochemical applications.

References

-

PubChem. 2-Fluoro-5-methylaniline. National Center for Biotechnology Information. Available from: [Link]

-

PrepChem.com. Synthesis of 4-bromo-2-fluoroaniline. Available from: [Link]

- Google Patents. US5053542A - Catalytic bromination of 2-fluoroaniline.

- Google Patents. CN102993022A - Preparation method of bromoaniline.

-

PrepChem.com. Preparation of 4-bromo-2-fluoroaniline. Available from: [Link]

- Google Patents. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.

-

Nemeth, G., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes, 8(4), 491. Available from: [Link]

- Praveen Kumar Darsi, S. S., & Sadik, S. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.

-

vibzz lab. (2024, April 7). 4 bromoaniline : Organic Synthesis. YouTube. Available from: [Link] (Note: A representative YouTube link is used as the original may not be stable).

Sources

- 1. 5-Fluoro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 2. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

- 3. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]